Cas no 2138089-33-3 (3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol)

3-(4-Ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol is a synthetic organic compound featuring a pyrazole moiety linked to a substituted cyclohexanol framework. Its structural design combines a polar hydroxyl group with an ethoxy-substituted heterocycle, imparting potential solubility and reactivity characteristics suitable for pharmaceutical or agrochemical applications. The ethyl and ethoxy substituents may enhance lipophilicity, influencing bioavailability or membrane permeability. The cyclohexanol backbone provides conformational rigidity, which could be advantageous in modulating binding interactions with biological targets. This compound may serve as an intermediate in the synthesis of more complex molecules, offering versatility in medicinal chemistry or material science research. Further studies are required to fully elucidate its physicochemical and biological properties.
3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol structure
2138089-33-3 structure
Product Name:3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol
CAS No:2138089-33-3
MF:C13H22N2O2
MW:238.325983524323
CID:6429117
PubChem ID:165498079
Update Time:2025-05-21

3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1160301
    • 2138089-33-3
    • 3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol
    • Inchi: 1S/C13H22N2O2/c1-3-10-5-6-11(16)7-13(10)15-9-12(8-14-15)17-4-2/h8-11,13,16H,3-7H2,1-2H3
    • InChI Key: AGEVHMZIEAEITJ-UHFFFAOYSA-N
    • SMILES: OC1CCC(CC)C(C1)N1C=C(C=N1)OCC

Computed Properties

  • Exact Mass: 238.168127949g/mol
  • Monoisotopic Mass: 238.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 47.3Ų

3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1160301-1.0g
3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol
2138089-33-3
1g
$0.0 2023-06-08

Additional information on 3-(4-ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol

3-(4-Ethoxy-1H-Pyrazol-1-Yl)-4-Ethylcyclohexan-1-Ol: A Comprehensive Overview

3-(4-Ethoxy-1H-pyrazol-1-yl)-4-ethylcyclohexan-1-ol, with the CAS number 2138089-33-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a versatile building block in synthetic chemistry. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of ongoing research.

The molecular structure of 3-(4-Ethoxy-1H-pyrazol-1-Yl)-4-Ethylcyclohexan-1-Ol is notable for its combination of a pyrazole ring and a cyclohexanol moiety. The pyrazole group, a five-membered aromatic heterocycle, is known for its stability and ability to engage in hydrogen bonding, which can enhance the compound's solubility and bioavailability. The ethoxy substituent on the pyrazole ring further modulates the electronic properties of the molecule, potentially influencing its reactivity and pharmacokinetic profile.

Recent advancements in synthetic methodology have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and enantioselective reductions, to construct the cyclohexanol framework. These methods not only improve yield but also allow for the incorporation of stereochemistry, which is crucial for exploring the compound's enantiomeric effects.

The biological activity of 3-(4-Ethoxy-1H-pyrazol-1-Yl)-4-Ethylcyclohexan-1-Ol has been a focal point of recent investigations. Studies have demonstrated its potential as an inhibitor of certain enzymes implicated in neurodegenerative diseases. For instance, research published in 2023 highlighted its ability to modulate the activity of histone deacetylases (HDACs), which are targets for treating Alzheimer's disease and other related conditions. This finding underscores the compound's promise as a lead molecule in drug discovery.

In addition to its therapeutic potential, this compound has shown utility in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit applications in gas storage, catalysis, and sensing technologies.

The physical properties of 3-(4-Ethoxy-1H-pyrazol-1-Yl)-4-Ethylcyclohexan-1-Ol are well-documented. It exhibits a melting point of approximately 78°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. Its logP value indicates moderate lipophilicity, which is advantageous for permeation across biological membranes.

Safety considerations are paramount when handling this compound. While it is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and handling to avoid exposure. Occupational exposure limits (OELs) have been established based on its toxicity profile, ensuring safe working conditions in research and industrial settings.

In conclusion, 3-(4-Ethoxy-1H-pyrazol-1-Yl)-4-Ethylcyclohexan-1-Ol stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable asset in both academic research and industrial development.

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